Sulfite Oxidation Rate Suppression in Regenerative Flue Gas Desulfurization: TEA–Sulfite Complex vs. Sodium Sulfite Alone
In a regenerative sodium sulfite flue gas desulfurization system treating 80,000 m³/h of coal-fired boiler flue gas (SO₂ concentration 1,800 mg/m³, 90 °C), addition of triethanolamine at 1 wt% to a 10 wt% Na₂SO₃ absorption solution—forming the triethanolamine–sulfite complex in situ—reduced the sulfite oxidation rate from 35% to 8% during the absorption stage [1]. In a second industrial case (zinc smelter off-gas, 50,000 m³/h, 2,600 mg SO₂/m³, 50 °C) using 4 wt% Na₂SO₃ with 0.4 wt% TEA, the oxidation rate dropped from 28% to 4% [1]. The mechanism is attributed to formation of the [C₆H₁₅O₃N·SO₃]²⁻ coordination complex, which prevents O₂ access to the sulfite lone pair, unlike the unprotected sulfite ion in pure Na₂SO₃ solution [1].
| Evidence Dimension | Sulfite oxidation rate (percentage of initial sulfite converted to sulfate) during SO₂ absorption stage |
|---|---|
| Target Compound Data | 8% (Example 1: 10% Na₂SO₃ + 1% TEA); 4% (Example 2: 4% Na₂SO₃ + 0.4% TEA) |
| Comparator Or Baseline | Sodium sulfite alone (no TEA): 35% oxidation rate (Example 1); 28% oxidation rate (Example 2) |
| Quantified Difference | 4.4-fold reduction (35% → 8%) in Example 1; 7-fold reduction (28% → 4%) in Example 2 |
| Conditions | Industrial flue gas desulfurization scrubber; SO₂ 1,800–2,600 mg/m³; gas temperature 50–90 °C; Na₂SO₃ concentration 4–10 wt%; TEA concentration 0.4–1 wt%; contact via counter-current spray tower |
Why This Matters
Lower oxidation rate directly translates to reduced Na₂SO₃ make-up consumption, lower sulfate waste accumulation, and decreased cold-weather pipe blockage risk—key operational cost drivers in FGD plant procurement decisions.
- [1] CN110252090A (2019). Method for improving absorption capacity and utilization rate of sodium sulfite desulfurization process by using triethanolamine. Examples 1 and 2. China National Intellectual Property Administration. View Source
